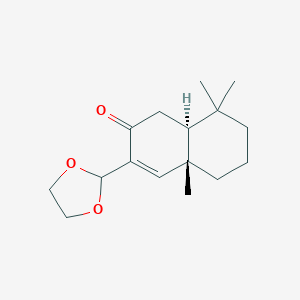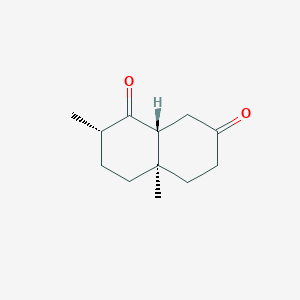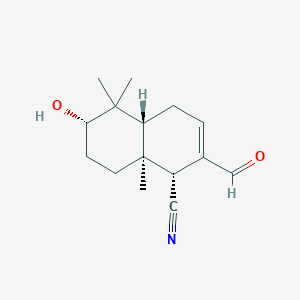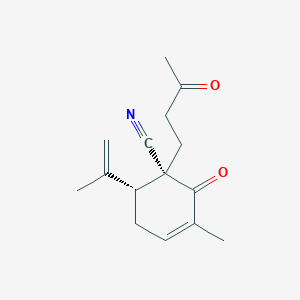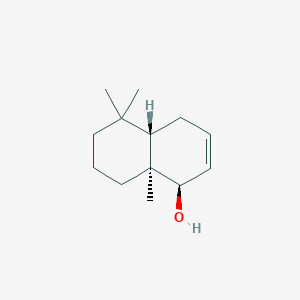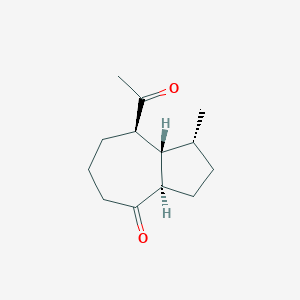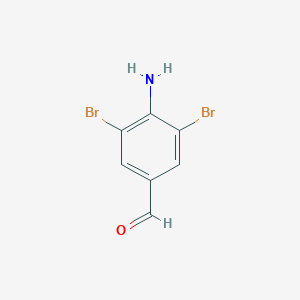
4-Amino-3,5-dibromobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dibromobenzaldehyde is a chemical compound with the molecular formula C7H5Br2NO . It has an average mass of 278.929 Da and a monoisotopic mass of 276.873779 Da .
Synthesis Analysis
The synthesis of 4-Amino-3,5-dibromobenzaldehyde involves multiple steps. One method involves the use of concentrated sulfuric acid and sodium nitrate at a temperature of 15-20°C, followed by heating to 70°C. Another method involves the bromination of o-aminobenzaldehyde in molecular bromine, with aq. KBr and 30% H2O2 to improve the utilization of bromine .Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-dibromobenzaldehyde consists of a benzene ring substituted with two bromine atoms, one aldehyde group, and one amino group .Chemical Reactions Analysis
4-Amino-3,5-dibromobenzaldehyde can participate in various chemical reactions. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions . It can also participate in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .Physical And Chemical Properties Analysis
4-Amino-3,5-dibromobenzaldehyde is a solid compound. Its boiling point and density are estimated to be 287.2±20.0 °C and 1.977±0.06 g/cm3, respectively . It is insoluble in water .Safety And Hazards
4-Amino-3,5-dibromobenzaldehyde is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .
Relevant Papers There are several papers that discuss 4-Amino-3,5-dibromobenzaldehyde. For instance, one paper discusses its use in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes . Another paper discusses its use in the synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents .
Propiedades
IUPAC Name |
4-amino-3,5-dibromobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFGYJWGASPRHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dibromobenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8a-[(acetyloxy)methyl]-5-methyl-6-oxo-2,3,4,6,7,8-hexahydro-1(1H)-naphthalenyl)methyl acetate](/img/structure/B372409.png)
![7-allyl-7-methyloctahydronaphtho[1,8a-c]furan-8(3H)-one](/img/structure/B372410.png)
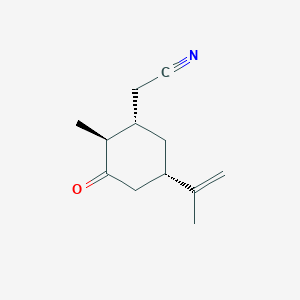
![5-Cyano-7-isopropenyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-spiro-2'-[1,3]-dioxolane](/img/structure/B372413.png)
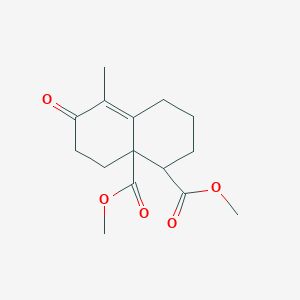
![{3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexen-1-yl}methyl benzoate](/img/structure/B372416.png)
![5,5,8a-Trimethyl-1-[(phenylsulfinyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde](/img/structure/B372419.png)
